Bromoformo-d

Descripción general

Descripción

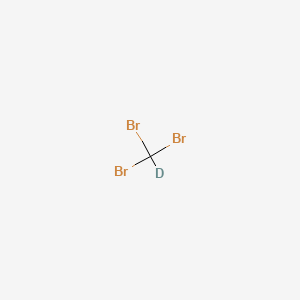

Bromoform-d, also known as tribromomethane-d, is a deuterated form of bromoform with the molecular formula CDBr3. It is a colorless liquid at room temperature, with a high refractive index and density. Bromoform-d is used primarily as a laboratory reagent and in scientific research due to its unique properties .

Aplicaciones Científicas De Investigación

Bromoform-d has several applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of its interactions with enzymes and other biomolecules.

Medicinal Chemistry: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing

Mecanismo De Acción

Target of Action

Bromoform-d, also known as Tribromomethane-d, is a small molecule .

Biochemical Pathways

Bromoform-d belongs to the class of organic compounds known as trihalomethanes . These are organic compounds in which exactly three of the four hydrogen atoms of methane (CH4) are replaced by halogen atoms .

Action Environment

One study suggests that the bromoform content in cultivated samples was almost 6-fold higher than in field-collected samples . This suggests that environmental factors such as cultivation conditions could potentially influence the action and efficacy of Bromoform-d .

Análisis Bioquímico

Biochemical Properties

Bromoform-d plays a significant role in biochemical reactions, particularly in the context of halogenation processes. It interacts with haloperoxidase enzymes, which catalyze the conversion of halide anions to hypohalous acids using hydrogen peroxide as an oxidant . These hypohalous acids then react with hydrocarbon substrates to produce halogenated compounds such as Bromoform-d. The interaction between Bromoform-d and haloperoxidase enzymes is crucial for the biosynthesis of halogenated natural products in marine macroalgae .

Cellular Effects

Bromoform-d influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and subsequent cellular damage . Additionally, Bromoform-d can modulate the activity of certain enzymes and proteins involved in cellular metabolism, thereby impacting overall cell function .

Molecular Mechanism

The molecular mechanism of Bromoform-d involves its interaction with haloperoxidase enzymes, which facilitate the halogenation of hydrocarbon substrates. Bromoform-d binds to the active site of these enzymes, where it undergoes a series of chemical reactions to produce halogenated compounds . This process involves the formation of hypohalous acids, which act as electrophilic agents to halogenate the hydrocarbon substrates . The binding interactions between Bromoform-d and haloperoxidase enzymes are essential for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bromoform-d can change over time due to its stability and degradation properties. Bromoform-d is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that Bromoform-d can have lasting effects on cellular function, particularly in terms of oxidative stress and enzyme activity . These temporal effects are important considerations for researchers using Bromoform-d in their experiments.

Dosage Effects in Animal Models

The effects of Bromoform-d vary with different dosages in animal models. At low doses, Bromoform-d can have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including oxidative stress, enzyme inhibition, and cellular damage . Understanding the dosage effects of Bromoform-d is crucial for determining its safe and effective use in research.

Metabolic Pathways

Bromoform-d is involved in various metabolic pathways, particularly those related to halogenation processes. It interacts with haloperoxidase enzymes, which catalyze the formation of hypohalous acids from halide anions and hydrogen peroxide . These hypohalous acids then react with hydrocarbon substrates to produce halogenated compounds such as Bromoform-d . The metabolic pathways involving Bromoform-d are essential for the biosynthesis of halogenated natural products in marine macroalgae .

Transport and Distribution

Within cells and tissues, Bromoform-d is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Bromoform-d can accumulate in specific cellular compartments, where it exerts its biochemical effects . Understanding the transport and distribution of Bromoform-d is important for elucidating its role in cellular processes.

Subcellular Localization

Bromoform-d exhibits specific subcellular localization patterns, which can influence its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Bromoform-d is crucial for its interaction with enzymes and other biomolecules, thereby affecting its overall biochemical activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bromoform-d can be synthesized through several methods, including:

Deuterium Exchange: This method involves the exchange of hydrogen atoms in bromoform (CHBr3) with deuterium atoms. The reaction typically occurs in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated sulfuric acid (D2SO4).

Direct Synthesis: Another method involves the direct bromination of deuterated methane (CD4) using bromine (Br2) in the presence of a catalyst.

Industrial Production Methods

Industrial production of bromoform-d often involves the deuterium exchange method on a large scale. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure efficient deuterium incorporation .

Análisis De Reacciones Químicas

Types of Reactions

Bromoform-d undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of bromoform-d can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), often in acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium or platinum catalyst.

Major Products

Substitution: Various substituted bromoform-d derivatives depending on the nucleophile used.

Oxidation: Alcohols, ketones, or carboxylic acids.

Reduction: Dehalogenated bromoform-d or other reduced derivatives

Comparación Con Compuestos Similares

Similar Compounds

Bromoform (CHBr3): The non-deuterated form of bromoform, used similarly in organic synthesis and research.

Chloroform-d (CDCl3): A deuterated form of chloroform, used as a solvent in nuclear magnetic resonance (NMR) spectroscopy.

Iodoform-d (CDI3): Contains iodine atoms, making it more reactive than bromoform-d and used in different synthetic applications.

Uniqueness

Bromoform-d is unique due to the presence of the deuterium atom, which imparts distinct reactivity and properties compared to its non-deuterated counterpart and other haloforms. The deuterium atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a versatile intermediate in various synthetic applications .

Actividad Biológica

Bromoform-d, a deuterated form of bromoform (CHBr3), is a compound of interest due to its biological activity and potential applications in various fields, including environmental science and biochemistry. This article provides a comprehensive overview of the biological activity of bromoform-d, focusing on its mechanisms of action, toxicity, metabolic pathways, and implications for health and environmental safety.

Bromoform-d is characterized by the substitution of hydrogen atoms with deuterium in the bromoform molecule. Its chemical structure can be represented as:

This modification affects its physical properties and reactivity, making it a valuable tool in research, particularly in tracing studies and metabolic investigations.

1. Toxicity and Carcinogenicity

Bromoform has been evaluated for its toxicological effects in various studies. The International Agency for Research on Cancer (IARC) has classified bromoform as possibly carcinogenic to humans (Group 2B) based on sufficient evidence of carcinogenicity in animals but inadequate evidence in humans . Key findings include:

- Hepatic Toxicity : Studies indicate that bromoform primarily targets the liver, leading to fatty changes and potential tumorigenesis. In rodent models, oral administration resulted in significant hepatic alterations .

- Genotoxicity : Bromoform has shown clastogenic effects in vitro, inducing mutations in cultured mammalian cells and sister chromatid exchanges in human lymphocytes .

2. Metabolic Pathways

The metabolism of bromoform involves its absorption and distribution across various tissues. In experimental systems, it is rapidly absorbed when administered orally:

- Absorption : Approximately 67% of the administered dose is exhaled as unchanged bromoform within 8 hours post-administration .

- Metabolism : Bromoform is metabolized primarily to carbon monoxide and dibromocarbonyl, which are further processed by the body .

Enzymatic Production from Biological Sources

Recent research has highlighted the biosynthetic pathways for bromoform production in marine algae, particularly Asparagopsis taxiformis. This seaweed can produce up to 5% of its dry weight as bromoform, suggesting a specialized enzymatic pathway that includes haloperoxidase enzymes .

Table 1: Bromoform Production from Asparagopsis

| Source | Bromoform Production (%) | Key Enzymes Involved |

|---|---|---|

| Asparagopsis taxiformis | Up to 5% | Haloperoxidases (Mbb1, Mbb4) |

Study on Carcinogenicity

A significant study conducted on Fischer 344 rats and B6C3F1 mice evaluated the carcinogenic potential of bromoform through oral gavage over two years. The results indicated an increased incidence of lung tumors at mid-dose levels compared to controls .

- Dosage Groups :

- Low Dose: 4 mg/kg

- Mid Dose: 48 mg/kg

- High Dose: 100 mg/kg

The average number of tumors per mouse was significantly elevated in the mid-dose group (1.13 tumors/mouse) compared to controls (0.27 tumors/mouse), suggesting a dose-dependent relationship between bromoform exposure and tumor development.

Implications for Health and Environment

The biological activity of bromoform-d raises concerns regarding its potential health impacts due to its toxicity and carcinogenic properties. Furthermore, its natural production by marine organisms highlights the need for ecological assessments regarding its environmental presence.

Environmental Considerations

Given that bromoform can be produced by certain algae, there are implications for marine ecosystems where these organisms thrive. Monitoring the levels of bromoform in aquatic environments is essential to understand its ecological impact.

Propiedades

IUPAC Name |

tribromo(deuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr3/c2-1(3)4/h1H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBFYAXUHHXCS-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951689 | |

| Record name | Tribromo(~2~H)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Bromoform-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2909-52-6 | |

| Record name | Bromoform-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromo(2H)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromo(~2~H)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromo(2H)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.